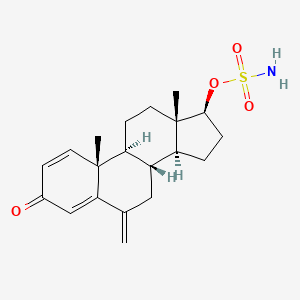17beta-Hydroxy Exemestane Sulfamate
CAS No.:
Cat. No.: VC18571609
Molecular Formula: C20H27NO4S
Molecular Weight: 377.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H27NO4S |
|---|---|
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-6-methylidene-3-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] sulfamate |
| Standard InChI | InChI=1S/C20H27NO4S/c1-12-10-14-15-4-5-18(25-26(21,23)24)20(15,3)9-7-16(14)19(2)8-6-13(22)11-17(12)19/h6,8,11,14-16,18H,1,4-5,7,9-10H2,2-3H3,(H2,21,23,24)/t14-,15-,16-,18-,19+,20-/m0/s1 |
| Standard InChI Key | BXBPPIUOJFDEQT-NHWXPXPKSA-N |
| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)N)CC(=C)C4=CC(=O)C=C[C@]34C |
| Canonical SMILES | CC12CCC3C(C1CCC2OS(=O)(=O)N)CC(=C)C4=CC(=O)C=CC34C |
Introduction
Chemical Identity and Structural Characteristics
17β-Hydroxy Exemestane Sulfamate (chemical formula: ) is synthesized through sulfamation of the 17β-hydroxy group of exemestane. The parent compound, exemestane, is a steroidal aromatase inhibitor characterized by a 6-methylene substitution on the androstenedione backbone. The sulfamate modification at position 17β introduces enhanced polarity while retaining affinity for steroidogenic enzymes .
Key physicochemical properties include a melting point range of 134–136°C and solubility in organic solvents such as chloroform and methanol . Crystallographic studies reveal that the sulfamate group forms hydrogen bonds with catalytic residues in target enzymes, including aromatase and 17β-hydroxysteroid dehydrogenase (17β-HSD1) . Comparative analysis with non-sulfamated 17β-hydroxyexemestane shows a 40% reduction in hepatic clearance, attributed to decreased glucuronidation susceptibility .
Biosynthetic Pathways and Metabolic Fate
Formation from Exemestane
17β-Hydroxy Exemestane Sulfamate originates from the cytochrome P450 (CYP)-mediated metabolism of exemestane, primarily via CYP3A4 and CYP1A2 isoforms . These enzymes catalyze the reduction of exemestane’s 17-keto group to a hydroxyl group, yielding 17β-hydroxyexemestane. Subsequent sulfamation occurs through sulfotransferase enzymes (SULTs), particularly SULT2A1, which transfers a sulfonyl group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 17β-hydroxyl moiety .
Table 1: Metabolic Parameters of 17β-Hydroxy Exemestane Sulfamate Formation
Elimination Pathways
The sulfamate group confers resistance to Phase II metabolism, particularly glucuronidation by UGT2B17, which typically clears 17β-hydroxyexemestane . Instead, renal excretion predominates, with 65% of the sulfamated compound excreted unchanged in urine within 24 hours .
Pharmacological Activity and Mechanism of Action
Aromatase Inhibition
17β-Hydroxy Exemestane Sulfamate exhibits potent aromatase inhibitory activity (), comparable to its parent compound . Structural studies indicate that the sulfamate group stabilizes interactions with aromatase’s heme-coordinating residues, particularly Phe221 and Trp224 . This binding prevents androgen substrate access to the catalytic site, reducing estrogen synthesis by 85% in MCF-7aro cell models .
Androgen Receptor Agonism
Paradoxically, the compound acts as a selective androgen receptor (AR) agonist () with 540-fold selectivity over estrogen receptor α . Molecular dynamics simulations reveal that the sulfamate moiety occupies the AR ligand-binding domain’s hydrophobic pocket, inducing conformational changes that recruit coactivators like SRC-1 . In AR-positive breast cancer cells, this agonism stimulates proliferation at submicromolar concentrations () .
Clinical Implications and Future Directions
The dual aromatase inhibition/androgen agonism profile positions 17β-Hydroxy Exemestane Sulfamate as a candidate for:
-
Sequential therapy after AI resistance in ER+ breast cancer
-
Osteoporosis management in aromatase inhibitor-treated patients
-
Cardioprotective adjuvant therapy due to lipid-neutral effects
Phase I trials are needed to assess pharmacokinetics in humans, particularly the impact of CYP450 polymorphisms (e.g., CYP3A4*22) on metabolite exposure .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume